molecular formula C24H24N2O4S B2600196 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide CAS No. 941912-03-4

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide

Cat. No.: B2600196
CAS No.: 941912-03-4
M. Wt: 436.53
InChI Key: XANJSLGHMXWYAX-UHFFFAOYSA-N
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Description

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core substituted with a benzyl group at the 1-position and a 4-ethoxybenzenesulfonamide moiety at the 6-position.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-2-30-21-10-12-22(13-11-21)31(28,29)25-20-9-14-23-19(16-20)8-15-24(27)26(23)17-18-6-4-3-5-7-18/h3-7,9-14,16,25H,2,8,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANJSLGHMXWYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.

    Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction.

    Oxidation: The quinoline derivative is oxidized to introduce the oxo group.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with 4-ethoxybenzenesulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Biology: The compound is employed in chemical biology to probe the function of specific proteins and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide C₂₄H₂₆N₂O₄S* ~438.5 Benzyl group, sulfonamide, ethoxybenzene Not specified in literature
N-(4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide C₁₆H₁₆N₄O₃S ~344.1 Thiazol, oxazole carboxamide Research chemical
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide C₂₂H₂₅N₃O₂ 363.45 Methyl group, propionamide, tetrahydroisoquinolin Pharmaceutical candidate

Key Observations:

Functional Group Diversity: The target compound’s sulfonamide group may enhance solubility compared to the carboxamide in the thiazol-oxazole derivative . Sulfonamides are often associated with improved metabolic stability and target binding in drug design.

Molecular Weight and Complexity :

  • The target compound has the highest molecular weight (~438.5 g/mol), likely due to the bulky benzyl and ethoxybenzene groups. In contrast, the propionamide derivative (363.45 g/mol) is more compact, which may favor bioavailability.

Structural Analogues in Drug Development: The propionamide derivative is listed in a safety data sheet, suggesting its status as a pharmaceutical candidate with defined handling protocols. Its tetrahydroisoquinolin moiety may confer selectivity for central nervous system targets. The thiazol-oxazole derivative lacks a benzyl group but includes heterocyclic rings (thiazol, oxazole), which are common in kinase inhibitors or antimicrobial agents.

Research Findings and Limitations:

  • No direct pharmacological or crystallographic data for the target compound are available in the provided evidence. Structural comparisons suggest its sulfonamide group and benzyl substitution could position it as a candidate for enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase).
  • The absence of experimental data (e.g., IC₅₀, solubility, toxicity) limits authoritative conclusions. For example, while the ethoxy group may improve metabolic stability, its electron-donating effects could also reduce reactivity compared to halogenated analogues.

Notes and Limitations

Evidence Constraints: The provided evidence lacks direct studies on the target compound. Comparisons rely on structural analogs from unrelated contexts (e.g., reaction datasets , safety sheets ).

Recommendations for Further Study :

  • Experimental validation of solubility, binding affinity, and metabolic stability is critical.
  • Comparative assays with the propionamide and thiazol-oxazole derivatives would clarify functional advantages of the sulfonamide group.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline core and a sulfonamide group. Its molecular formula is C23H26N2O3SC_{23}H_{26}N_{2}O_{3}S, and it has a molecular weight of 426.5 g/mol. The presence of the ethoxy group and the sulfonamide moiety contributes to its biological activity.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC23H26N2O3S
Molecular Weight426.5 g/mol
LogP (octanol-water partition coefficient)4.7155
Polar Surface Area38.902 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research involving derivatives of the tetrahydroquinoline core demonstrated promising results against prostate (DU145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast cancer (MCF7) cell lines.

In one study, compounds with structural similarities were tested for their inhibitory effects on cancer cell proliferation. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .

The proposed mechanism of action for this class of compounds involves:

  • Inhibition of Tubulin Assembly : Compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division.
  • Induction of Apoptosis : Activation of caspases has been observed in treated cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : These compounds can induce G2/M phase arrest in cancer cells, preventing further proliferation .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A derivative was tested on HeLa cells, resulting in an IC50 value of 0.048 µM. The study reported significant apoptosis induction through caspase activation .
  • Case Study 2 : Another study demonstrated that a related compound inhibited tubulin assembly with an IC50 value of 0.054 µM against A549 lung cancer cells .

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